

Tripolin A in vitro kinase assay results

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Compound Focus: Tripolin A

CAS No.: 128943-03-3

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Biochemical Activity and Selectivity

The core in vitro kinase assay results for **Tripolin A** are summarized in the following table.

Kinase	IC ₅₀ (μM)	Mode of Inhibition	Reference Compound(s)
Aurora A	1.5 μM [1] [2]	Non-ATP competitive [1] [3]	MLN8054, MLN8237 [1] [3]
Aurora B	7.0 μM [1] [2]	Information not specified in search results	VX-680, ZM-447439 [1] [3]
EGFR	11.0 μM [1]	Information not specified in search results	-
KDR	17.9 μM [1]	Information not specified in search results	-
IGF1R	14.9 μM [1]	Information not specified in search results	-

A differential scanning fluorimetry (DSF) assay further confirmed that **Tripolin A** binds to Aurora A, increasing its melting temperature (ΔT_m) by 2°C, which suggests a direct interaction, though with a lower stabilizing effect compared to its analog, Tripolin B (ΔT_m 8°C) [1] [3]. This indicates that the two compounds recognize different binding sites on the kinase [1].

Cellular Effects and Phenotypes

Consistent with a true Aurora A inhibitor, treatment of human cells with **Tripolin A** leads to specific phenotypic changes. The table below outlines the key cellular outcomes observed in experiments, primarily using HeLa cells.

Cellular Process/Component	Effect of Tripolin A Treatment	Experimental Validation
Active Aurora A (pT288)	Reduced by 85% (5h) and 47% (24h) [1]	Immunofluorescence [1] [3]
Spindle-Bound Aurora A	Reduced by 81% (5h) and 24% (24h) [1]	Immunofluorescence [1]
Mitotic Spindle Morphology	Induced defects (monopolar, multipolar, disorganized spindles) [1] [4]	Comparison to MLN8237 & Aurora A siRNA [4]
Centrosome Integrity	Increased fragmented centrosomes and acentrosomal poles [4]	Immunofluorescence for pericentrin [4]
HURP Distribution	Disrupted gradient toward chromosomes; MT binding maintained [1] [3]	Immunofluorescence [1] [3]
Aurora B Activity	No inhibition of Histone H3 phosphorylation [1]	Western Blot & Immunofluorescence [1]

Experimental Protocols

Here are the methodologies for the key in vitro and cellular experiments cited in the search results.

In Vitro Kinase Assay

- **Objective:** To measure the inhibition of Aurora A kinase activity by small molecules [1] [5].
- **Typical Procedure:** The assay likely involved incubating the Aurora A kinase enzyme with a substrate, ATP, and varying concentrations of **Tripolin A**. The **IC₅₀ value (1.5 μM)** was determined by plotting the percentage of inhibition against the compound concentration. The non-ATP competitive

mechanism was concluded because the IC_{50} of **Tripolin A** did not change with increasing ATP concentrations [1].

Differential Scanning Fluorimetry (DSF)

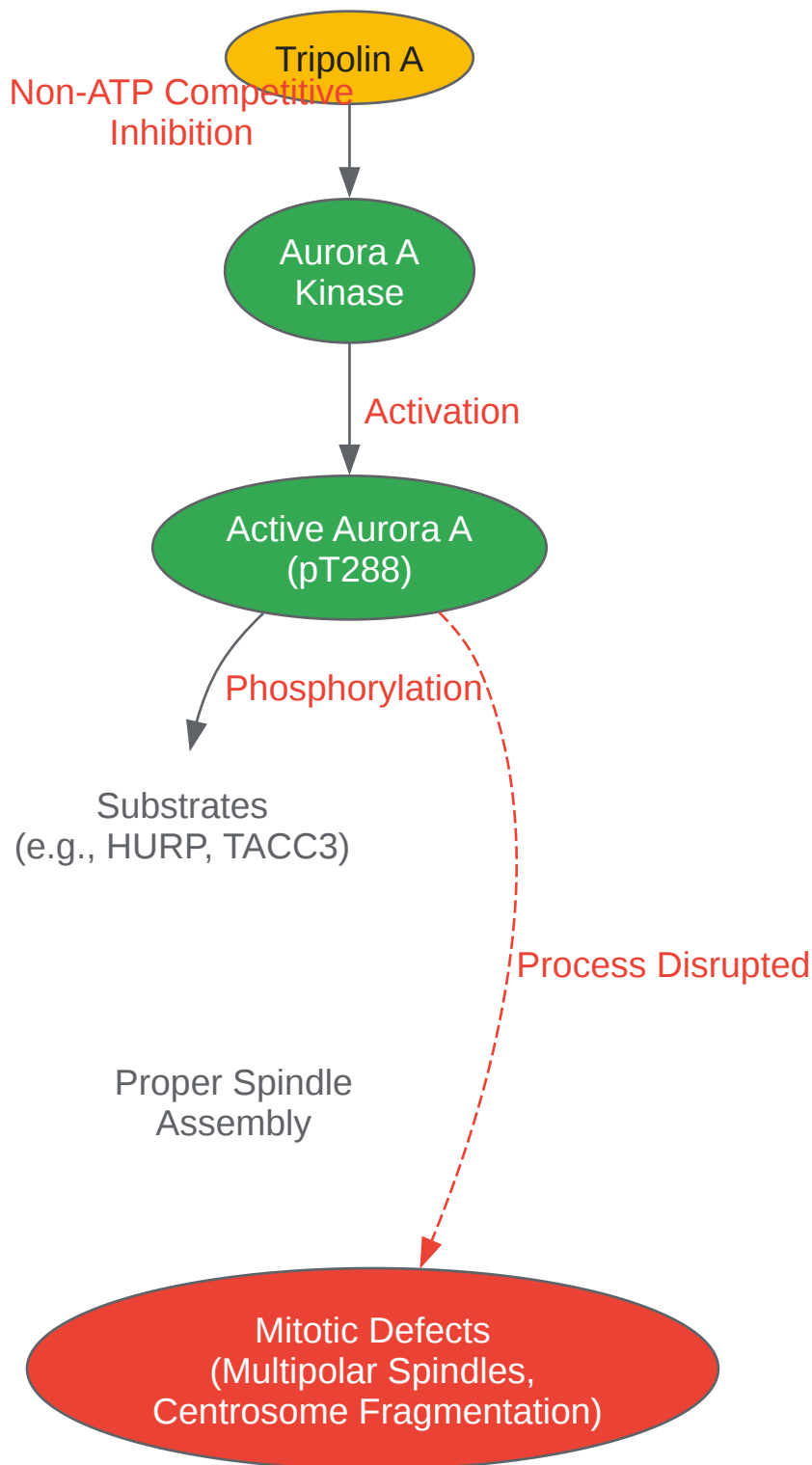
- **Objective:** To study the binding affinity of **Tripolin A** to Aurora A by measuring the protein's thermal stability [1] [3].
- **Procedure:** Aurora A protein was mixed with **Tripolin A**, and the mixture was heated gradually. The protein's unfolding was monitored by a fluorescent dye that binds to hydrophobic regions exposed upon denaturation. The **shift in melting temperature (ΔT_m)** was used as an indicator of compound binding [1] [3].

Cell-Based Immunofluorescence Assay

- **Objective:** To validate the intracellular inhibition of Aurora A and observe phenotypic effects [1] [4].
- **Cell Line and Treatment:** HeLa cells were treated with **20 μ M Tripolin A** for 5 or 24 hours [1] [4].
- **Staining and Imaging:** Cells were fixed and stained with antibodies against:
 - **pAurora A (T288)** to visualize active kinase [1].
 - **α -tubulin** to visualize microtubules and spindle morphology [4].
 - **pericentrin** to assess centrosome integrity [4].
 - **HURP** to analyze its distribution on spindle microtubules [1].
- **Analysis:** Fluorescence intensity was quantified, and mitotic defects were scored manually [1] [4].

Signaling Pathway and Mechanism

The diagram below illustrates the proposed mechanism by which **Tripolin A** inhibits Aurora A signaling and leads to the observed cellular defects, based on the findings from the search results.



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This diagram shows that **Tripolin A**'s non-ATP competitive inhibition of Aurora A prevents its full activation, disrupting the phosphorylation of key substrates critical for proper spindle assembly, ultimately

leading to mitotic defects [1] [3] [4].

Future Research and Compound Development

Recent research has recognized **Tripolin A** as a valuable starting point for developing more potent and selective inhibitors. A 2024 study used **Tripolin A**'s structure to design novel **(E)-3-benzylideneindolin-2-one derivatives** that target an allosteric site on Aurora A [6]. One of these compounds, **AK34**, showed significantly stronger inhibitory activity with an **IC₅₀ of 1.68 μM** and high binding affinity (**K_D = 216 nM**), demonstrating the ongoing utility of **Tripolin A** as a scaffold for drug discovery [6].

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